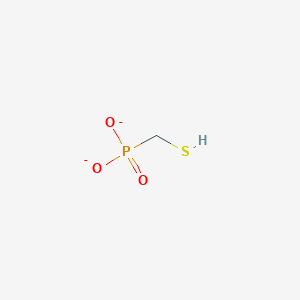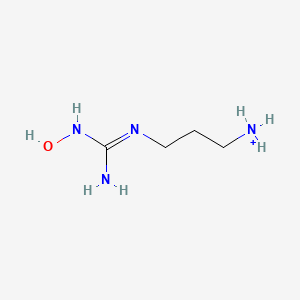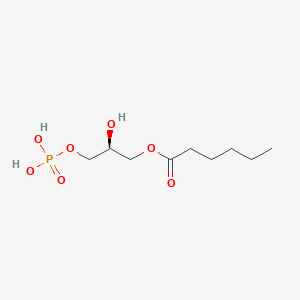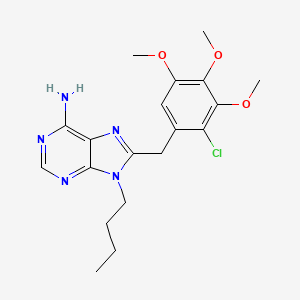
Mercaptomethyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercaptomethyl Phosphonate is an organic compound belonging to the class of organic phosphonic acids It is characterized by the presence of a phosphonic acid group and a mercaptomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercaptomethyl Phosphonate can be synthesized through several methods. One common approach involves the reaction of dialkyl phosphonates with mercaptomethyl derivatives. The reaction typically occurs under mild conditions, often in the presence of a base such as potassium hydroxide . Another method involves the use of bromotrimethylsilane to produce a bis-silylated phosphonate, which is then reacted with mercaptomethyl derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. For example, palladium-catalyzed cross-coupling reactions between phosphonates and mercaptomethyl derivatives have been employed to achieve high yields . Microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Mercaptomethyl Phosphonate undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfonic acids.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Addition: The compound can add to double bonds in alkenes to form new carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are often used.
Addition: Catalysts like palladium and copper are employed to facilitate addition reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Substitution: Alkylphosphonates.
Addition: Phosphonate derivatives with new carbon-phosphorus bonds.
Scientific Research Applications
Mercaptomethyl Phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Mechanism of Action
The mechanism of action of Mercaptomethyl Phosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the phosphonic acid group, which mimics the natural substrates of the enzymes . The mercaptomethyl group can also participate in redox reactions, further modulating the activity of target enzymes .
Comparison with Similar Compounds
Phosphonic Acid: Shares the phosphonic acid group but lacks the mercaptomethyl group.
Alkylphosphonates: Similar structure but with different alkyl groups.
Bisphosphonates: Contain two phosphonic acid groups and are used in treating bone diseases.
Uniqueness: Mercaptomethyl Phosphonate is unique due to the presence of both the phosphonic acid and mercaptomethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
CH3O3PS-2 |
|---|---|
Molecular Weight |
126.07 g/mol |
IUPAC Name |
phosphonatomethanethiol |
InChI |
InChI=1S/CH5O3PS/c2-5(3,4)1-6/h6H,1H2,(H2,2,3,4)/p-2 |
InChI Key |
MJZCELCYTRONIX-UHFFFAOYSA-L |
Canonical SMILES |
C(P(=O)([O-])[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)


![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)

![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)

![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)


![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
